molecular formula C18H19Cl2N3O B3013121 1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane CAS No. 2094283-23-3

1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane

Cat. No. B3013121
CAS RN: 2094283-23-3
M. Wt: 364.27
InChI Key: GSQCSITXNKCXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepines. It is commonly known as CDMPCD and is used in scientific research for its potential therapeutic applications. The purpose of

Mechanism Of Action

The mechanism of action of CDMPCD is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. CDMPCD is thought to enhance the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity and the reduction of anxiety and inflammation.
Biochemical and Physiological Effects:
CDMPCD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the body. In addition, CDMPCD has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the body. It has also been found to reduce the levels of stress hormones, such as cortisol, in the body.

Advantages And Limitations For Lab Experiments

CDMPCD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target receptors. However, CDMPCD has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. In addition, CDMPCD has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of CDMPCD. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future studies could focus on improving the synthesis method of CDMPCD to increase its yield and purity. Finally, future studies could investigate the use of CDMPCD in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of CDMPCD involves the reaction of 6-chloro-2-methylpyridine-3-carboxylic acid with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form the final product, CDMPCD. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

CDMPCD has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, CDMPCD has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-14(7-8-17(20)21-13)18(24)23-10-4-9-22(11-12-23)16-6-3-2-5-15(16)19/h2-3,5-8H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQCSITXNKCXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)N2CCCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane

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